

Spectroscopic Profile of 5-Hydroxyindole-2-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Hydroxyindole-2-carboxylic acid

Cat. No.: B556497

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **5-Hydroxyindole-2-carboxylic acid**, a significant indole derivative with applications in biochemical research and as a building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation patterns of **5-Hydroxyindole-2-carboxylic acid** ($C_9H_7NO_3$, Mol. Wt.: 177.16 g/mol).

Data Presentation

Table 1: LC-ESI-QTOF Mass Spectrometry Data

Ionization Mode	Precursor Type	Precursor m/z	Top 5 Fragment Ions (m/z)
Positive	$[M+H]^+$	178.0499	160.0386, 132.0429, 161.0421, 134.0585, 159.0308
Negative	$[M-H]^-$	176.0353	132.0442, 131.0363, 133.0518, 104.0499, 131.6891

Experimental Protocol

Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) Mass Spectrometry:

- **Sample Preparation:** A dilute solution of **5-Hydroxyindole-2-carboxylic acid** is prepared in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small percentage of formic acid to promote ionization.
- **Chromatographic Separation:** The sample is injected into a liquid chromatography system, commonly employing a C18 reversed-phase column. A gradient elution is typically used, starting with a high percentage of aqueous mobile phase and gradually increasing the organic mobile phase to elute the compound.
- **Ionization:** The eluent from the LC column is introduced into the ESI source. A high voltage is applied to a nebulizing needle, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, forming ions such as $[M+H]^+$ in positive ion mode or $[M-H]^-$ in negative ion mode.
- **Mass Analysis:** The ions are guided into the mass analyzer. In a QTOF instrument, the quadrupole can be set to either scan a range of m/z values or to isolate a specific precursor ion (e.g., m/z 178.05 for $[M+H]^+$). The isolated precursor ions are then fragmented in a collision cell, and the resulting fragment ions are analyzed by the time-of-flight mass analyzer, which measures their m/z ratios with high resolution and accuracy.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **5-Hydroxyindole-2-carboxylic acid** will exhibit characteristic absorption bands for the O-H, N-H, C=O, and aromatic C=C bonds. While a specific experimental spectrum is not publicly available without a subscription to spectral databases, the expected absorption regions are well-established.

Data Presentation

Table 2: Expected Infrared Absorption Bands

Functional Group	Vibration Type	Expected Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	Stretching	3300 - 2500	Strong, Very Broad
N-H (Indole)	Stretching	~3400	Medium
C-H (Aromatic)	Stretching	3100 - 3000	Medium
C=O (Carboxylic Acid)	Stretching	1725 - 1700	Strong
C=C (Aromatic)	Stretching	1600 - 1450	Medium to Weak
C-O (Carboxylic Acid)	Stretching	1320 - 1210	Strong
O-H (Carboxylic Acid)	Bending	1440 - 1395 and 950 - 910	Medium, Broad

Experimental Protocol

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method):

- **Sample Preparation:** A small amount of finely ground **5-Hydroxyindole-2-carboxylic acid** (typically 1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- **Pellet Formation:** The mixture is transferred to a pellet press, and pressure is applied to form a thin, transparent KBr pellet.

- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample compartment is first recorded. Then, the spectrum of the sample is recorded over the mid-IR range (typically 4000-400 cm^{-1}). The instrument measures the interference pattern of the infrared beam after passing through the sample and performs a Fourier transform to obtain the final infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Although specific, experimentally verified spectra for **5-Hydroxyindole-2-carboxylic acid** are not readily available in the public domain, the chemical shifts can be predicted based on the analysis of similar structures and known substituent effects on the indole ring.

Data Presentation

Table 3: Predicted ^1H NMR Chemical Shifts (in DMSO-d_6)

Proton	Predicted Chemical Shift (ppm)	Multiplicity
H1 (N-H)	11.0 - 12.0	Broad Singlet
H3	~7.0	Singlet
H4	~7.5	Doublet
H6	~6.8	Doublet of Doublets
H7	~7.3	Doublet
OH (Carboxylic Acid)	12.0 - 13.0	Broad Singlet
OH (Phenolic)	9.0 - 10.0	Broad Singlet

Table 4: Predicted ^{13}C NMR Chemical Shifts (in DMSO-d_6)

Carbon	Predicted Chemical Shift (ppm)
C2	~138
C3	~110
C3a	~125
C4	~115
C5	~150
C6	~112
C7	~122
C7a	~130
C=O	~165

Experimental Protocol

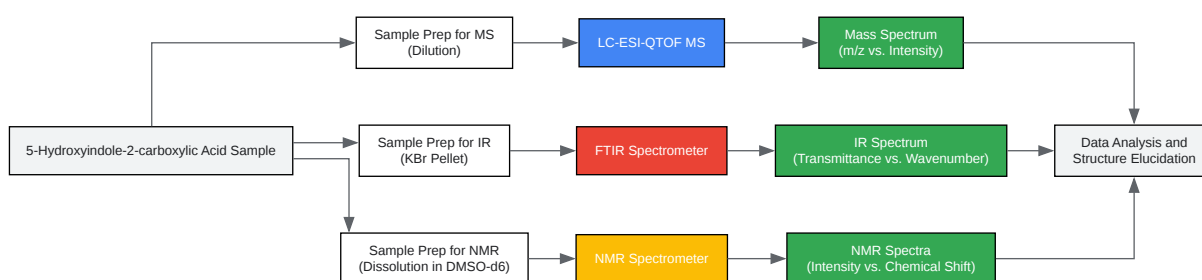
^1H and ^{13}C NMR Spectroscopy:

- **Sample Preparation:** Approximately 5-10 mg of **5-Hydroxyindole-2-carboxylic acid** is dissolved in a deuterated solvent (e.g., DMSO- d_6 , ~0.7 mL) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Instrument Setup:** The NMR tube is placed in the spectrometer's probe. The instrument is tuned to the appropriate frequencies for ^1H and ^{13}C , and the magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is optimized through a process called shimming.
- **Data Acquisition:**
 - ^1H NMR: A standard one-pulse experiment is performed. A short radiofrequency pulse excites the protons, and the resulting free induction decay (FID) signal is recorded.
 - ^{13}C NMR: A proton-decoupled experiment is typically run. This involves irradiating the protons with a broad range of frequencies to remove their coupling to the ^{13}C nuclei, resulting in a spectrum with single lines for each unique carbon. The FID is recorded.

- **Data Processing:** The acquired FIDs are subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectra are then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).

Visualizations

Experimental Workflow for Spectroscopic Analysis



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Caption: General experimental workflow for the spectroscopic analysis of **5-Hydroxyindole-2-carboxylic acid**.

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